Methylergometrine
Methylergometrine
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is an ergoline alkaloid.
A homolog of ergonovine containing one more CH2 group. (Merck Index, 11th ed)
Methylergonovine is an Ergot Derivative.
Methylergonovine has been reported in Bos taurus with data available.
METHYLERGONOVINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1946 and is indicated for hemorrhage.
Methylergonovine is only found in individuals that have used or taken this drug. It is a homolog of ergonovine containing one more CH2 group (Merck Index, 11th ed). Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss.
A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed)
A homolog of ergonovine containing one more CH2 group. (Merck Index, 11th ed)
Methylergonovine is an Ergot Derivative.
Methylergonovine has been reported in Bos taurus with data available.
METHYLERGONOVINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1946 and is indicated for hemorrhage.
Methylergonovine is only found in individuals that have used or taken this drug. It is a homolog of ergonovine containing one more CH2 group (Merck Index, 11th ed). Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss.
A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed)
Brand Name:
Vulcanchem
CAS No.:
113-42-8
VCID:
VC20995309
InChI:
InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1
SMILES:
Array
Molecular Formula:
C20H25N3O2
Molecular Weight:
339.4 g/mol
Methylergometrine
CAS No.: 113-42-8
Cat. No.: VC20995309
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is an ergoline alkaloid. A homolog of ergonovine containing one more CH2 group. (Merck Index, 11th ed) Methylergonovine is an Ergot Derivative. Methylergonovine has been reported in Bos taurus with data available. METHYLERGONOVINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1946 and is indicated for hemorrhage. Methylergonovine is only found in individuals that have used or taken this drug. It is a homolog of ergonovine containing one more CH2 group (Merck Index, 11th ed). Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss. A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed) |
|---|---|
| CAS No. | 113-42-8 |
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
| Standard InChI | InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 |
| Standard InChI Key | UNBRKDKAWYKMIV-QWQRMKEZSA-N |
| Isomeric SMILES | CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
| Canonical SMILES | CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
| Colorform | Prisms from methanol, acetone Shiny crystals from benzene |
| Melting Point | 172 °C with some decomposition 172 °C |
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